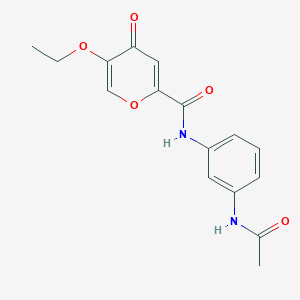
N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AP-5, and it has been extensively studied for its pharmacological properties.
科学的研究の応用
Interaction with Vanadium Compounds
A study conducted by Soulti et al. (1998) explored the interaction of vanadium(III) and oxovanadium(IV/V) with ligands containing the amide functionality, similar to the chemical structure of N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide. This research is significant for understanding the coordination chemistry of vanadium compounds (Soulti et al., 1998).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Hassan et al. (2014, 2015) conducted studies on the synthesis of pyrazole and pyrimidine derivatives, which share structural similarities with this compound. These studies focused on the cytotoxicity of these compounds against various cancer cell lines, providing insights into their potential pharmaceutical applications (Hassan et al., 2014), (Hassan et al., 2015).
Antibacterial Properties
The study by Pitucha et al. (2011) focused on synthesizing N-substituted pyrazole-1-carboxamide derivatives, investigating their potential as antimicrobial agents. This research highlights the antibacterial properties of compounds structurally related to this compound (Pitucha et al., 2011).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities. These findings are relevant to the potential use of this compound in oxidative stress-related applications (Chkirate et al., 2019).
Therapeutic Applications
Bebernitz et al. (2001) studied 1,3-diaryl-[1H]-pyrazole-4-acetamides, which are structurally related to the compound , for their ability to lower glucose levels in diabetic animal models. This research is significant for understanding the therapeutic potential of similar compounds in diabetes management (Bebernitz et al., 2001).
特性
IUPAC Name |
N-(3-acetamidophenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-22-15-9-23-14(8-13(15)20)16(21)18-12-6-4-5-11(7-12)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNSGDQEIWWSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

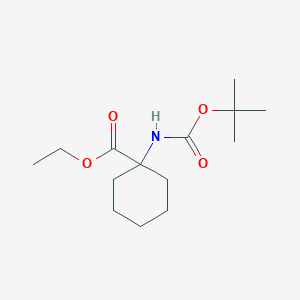
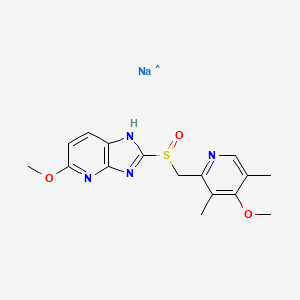
![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2731221.png)
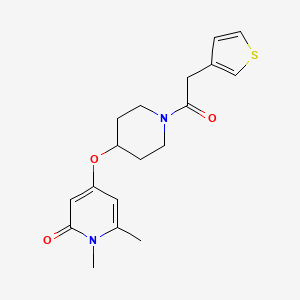
![N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731226.png)

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
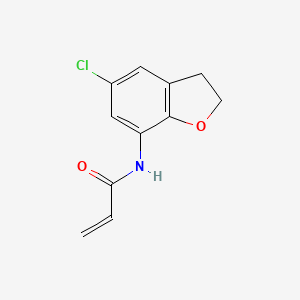
![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)
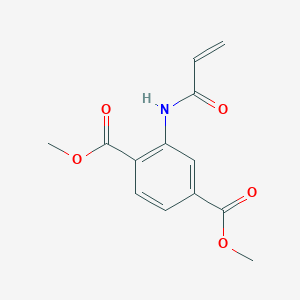
![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)

